molecular formula C15H10FNO2 B11861525 4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 656234-21-8

4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B11861525
CAS No.: 656234-21-8
M. Wt: 255.24 g/mol
InChI Key: OHZCYKNNGZQKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a fluorophenyl group attached to the isoquinolinone core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorobenzene derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but typical reagents include halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one: shares similarities with other isoquinolinone derivatives, such as:

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and may contribute to its specific applications in research and industry.

Properties

CAS No.

656234-21-8

Molecular Formula

C15H10FNO2

Molecular Weight

255.24 g/mol

IUPAC Name

4-(3-fluorophenyl)-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C15H10FNO2/c16-10-4-1-3-9(7-10)12-8-17-15(19)11-5-2-6-13(18)14(11)12/h1-8,18H,(H,17,19)

InChI Key

OHZCYKNNGZQKDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.